1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea
Description
Properties
Molecular Formula |
C13H10ClN3O3 |
|---|---|
Molecular Weight |
291.69 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C13H10ClN3O3/c14-9-2-1-3-11(8-9)16-13(18)15-10-4-6-12(7-5-10)17(19)20/h1-8H,(H2,15,16,18) |
InChI Key |
DFNZMXHDIVNGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 3-chloroaniline with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl and chlorophenyl groups contributes to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
Electronic Effects :
- Azetidinone-containing ureas (e.g., 4f) exhibit amplified bioactivity due to the combined effects of the nitro group and the strained β-lactam ring, which is absent in the target compound .
Melting Points :
Antifungal and Antimicrobial Activity
Key Insights :
- Nitro group position : Para-substitution (target compound) vs. ortho/meta in other derivatives (e.g., 4g, 4h in ) affects steric hindrance and hydrogen-bonding capacity, influencing bioactivity .
- Hybrid structures (e.g., phenothiazine-azetidinone in 4f) outperform simpler diarylureas in antifungal potency due to multi-target interactions .
Q & A
Q. What are the optimized synthetic routes for 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea, and how can reaction conditions be systematically evaluated?
Methodological Answer:
- Step 1: Start with a microwave-assisted synthesis as described in , where 1-chloro-3-isocyanatobenzene and 4-nitrobenzenamine are ground and irradiated for rapid coupling .
- Step 2: Compare with traditional reflux methods (e.g., using ethanol as solvent under thermal conditions) to assess yield and purity trade-offs.
- Step 3: Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., acetonitrile vs. ethanol) and catalyst use (e.g., DABCO, as in ) to improve efficiency .
- Step 4: Characterize intermediates using H/C NMR and FT-IR to confirm urea bond formation.
Q. How can researchers confirm the structural conformation and crystallinity of this compound?
Methodological Answer:
- X-ray Crystallography: Utilize single-crystal X-ray diffraction (as in ) to determine bond lengths, torsion angles (e.g., near-planar urea linkage with 8.7° dihedral angle between aromatic rings), and intermolecular interactions (N–H⋯O hydrogen bonds) .
- Spectroscopic Validation: Cross-validate with DFT-calculated IR/Raman spectra (as in for analogous thioureas) to identify deviations from ideal geometry .
- Thermal Analysis: Perform DSC/TGA to study melting points and decomposition pathways linked to crystallinity.
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., Raf-1) or hormone receptors based on structural analogs ( notes benzothiazole-urea derivatives inhibit Raf-1) .
- In Vitro Screening: Use enzyme inhibition assays (e.g., fluorescence-based) at varying concentrations (1–100 µM). Include positive controls like Sorafenib for kinase inhibition.
- Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa) to rule out nonspecific toxicity.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) clarify its mechanism of action?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level (as in ) to predict electrostatic potential surfaces and reactivity sites (e.g., nitro group’s electron-withdrawing effect) .
- Docking Studies: Use AutoDock Vina to simulate binding with Raf-1 (PDB ID: 1JWH). Compare docking scores with experimental IC50 values to validate predictive models .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.
Q. How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity Validation: Re-analyze compound batches via HPLC (≥95% purity) and ICP-MS to rule out metal contaminants.
- Assay Standardization: Replicate conflicting studies under controlled conditions (e.g., pH, temperature, cell passage number).
- Meta-Analysis: Use tools like RevMan to statistically aggregate data from multiple sources, adjusting for variables like solvent (DMSO vs. saline) or exposure time.
Q. What strategies enable green chemistry-driven synthesis optimization?
Methodological Answer:
- Solvent Replacement: Substitute ethanol with cyclopentyl methyl ether (CPME), a greener solvent, and evaluate yield via DOE (Design of Experiments).
- Catalyst Screening: Test immobilized lipases or biocatalysts (e.g., Candida antarctica lipase B) for urea bond formation, reducing heavy metal use.
- Waste Analysis: Apply E-factor calculations to compare waste generation across methods (microwave vs. traditional).
Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?
Methodological Answer:
- SAR Studies: Introduce polar groups (e.g., –OH, –SO3H) at the 4-nitrophenyl ring while monitoring logP changes via ChemAxon.
- Prodrug Approach: Synthesize phosphate or PEGylated derivatives and assess hydrolysis rates in simulated biological fluids.
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to create co-crystals with improved aqueous solubility (validate via PXRD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
